Tocoretinate

Descripción general

Descripción

La tretoinina tocoferilo es un compuesto que combina los beneficios de la tretoinina, un retinoide, y el tocoferilo, una forma de vitamina E. Este compuesto se utiliza principalmente en dermatología por su eficacia en el tratamiento de diversas afecciones cutáneas como el acné vulgar, el envejecimiento cutáneo y la hiperpigmentación . La tretoinina tocoferilo también es conocida por sus propiedades antiulcerosas y se utiliza en el tratamiento de úlceras cutáneas .

Aplicaciones Científicas De Investigación

La tretoinina tocoferilo tiene una amplia gama de aplicaciones de investigación científica:

Dermatología: Se utiliza en el tratamiento del acné vulgar, el envejecimiento cutáneo y la hiperpigmentación.

Cicatrización de Heridas: El compuesto promueve la cicatrización de úlceras cutáneas al facilitar la granulación de tejidos y la cicatrización de heridas.

Nanotecnología: Se han desarrollado nanofibras cargadas con tretoinina para la administración tópica de la piel, mostrando potencial como parches antiacné.

Mecanismo De Acción

La tretoinina tocoferilo ejerce sus efectos a través de un doble mecanismo:

Análisis Bioquímico

Biochemical Properties

Tocoretinate interacts with various biomolecules, playing a significant role in biochemical reactions. It shares similar activities with retinoic acid within a certain range, effectively repairing connective tissue areas . It promotes epidermal metabolism while regulating and slowing down the aging process of the epidermal layer and dermis .

Cellular Effects

This compound has been shown to influence cell function significantly. For instance, it has been found to enhance DNA synthesis induced by the Epidermal Growth Factor (EGF) in human intestinal epithelial cells . This enhancement is achieved by causing autocrine production of Insulin-like Growth Factor-I (IGF-I) in the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with EGF to stimulate DNA synthesis. When cells are pretreated with this compound, the DNA synthesis induced by EGF is markedly enhanced . This effect is dose-dependent, with the maximal effect obtained by 10^-7 M this compound .

Temporal Effects in Laboratory Settings

Therefore, it should be stored away from light to prevent color deepening .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la tretoinina tocoferilo implica la esterificación del ácido retinoico todo-trans (tretoinina) con alfa-tocoferol. La reacción típicamente requiere un agente deshidratante para facilitar el proceso de esterificación. Un método común implica disolver la tretoinina en diclorometano y hacerla reaccionar con alfa-tocoferol en presencia de un catalizador .

Métodos de Producción Industrial

La producción industrial de tretoinina tocoferilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El producto luego se purifica utilizando técnicas como la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La tretoinina tocoferilo experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto es susceptible a la degradación oxidativa cuando se expone a la luz y al aire.

Fotodegradación: La tretoinina tocoferilo se degrada bajo la exposición a la luz visible y UV, particularmente a longitudes de onda inferiores a 480 nm.

Reactivos y Condiciones Comunes

Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el oxígeno atmosférico.

Fotodegradación: La exposición a fuentes de luz UV, como las lámparas fluorescentes UV-A, puede inducir la fotodegradación.

Principales Productos Formados

Comparación Con Compuestos Similares

Compuestos Similares

Retinol: Un precursor de la tretoinina, utilizado en diversos productos para el cuidado de la piel por sus propiedades antienvejecimiento.

Isotretinoína: Un retinoide utilizado por vía oral para el tratamiento del acné severo.

Adapaleno: Un retinoide sintético utilizado tópicamente para el tratamiento del acné.

Tazaroteno: Un retinoide utilizado para el tratamiento de la psoriasis y el acné.

Singularidad

La tretoinina tocoferilo es única debido a su combinación de tretoinina y tocoferilo, proporcionando beneficios tanto retinoides como antioxidantes. Este mecanismo de doble acción mejora su eficacia en el tratamiento de las afecciones cutáneas al mismo tiempo que minimiza los posibles efectos secundarios asociados con el uso de retinoides .

Actividad Biológica

Tocoretinate, a synthetic derivative of vitamin E, has garnered attention for its potential biological activities, particularly in tissue repair and dermatological applications. This article synthesizes current research findings, clinical studies, and pharmacological data to elucidate the biological activity of this compound.

Overview of this compound

This compound is primarily known for its role in promoting tissue repair and has been studied for its effects on various skin conditions. Its mechanism of action is linked to its ability to modulate cellular responses and enhance wound healing processes.

Tissue Repair Promotion

This compound has been identified as a tissue-repair promoting agent. Research indicates that it enhances fibroblast activity and collagen synthesis, which are crucial for wound healing. In a study by Sakyo et al., the compound was shown to significantly upregulate the expression of genes associated with tissue repair processes, including collagen and elastin synthesis .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which contribute to its effectiveness in treating skin disorders. By reducing pro-inflammatory cytokines, it helps alleviate symptoms associated with conditions like systemic sclerosis and morphea. In a clinical trial, topical this compound led to improvements in hypertrophic scars and skin sclerosis .

Case Study: Systemic Sclerosis

A notable study focused on the application of this compound in patients with systemic sclerosis demonstrated significant clinical improvements. Patients treated with topical this compound showed reduced skin thickening and improved mobility. The study highlighted the compound's role in modulating fibroblast activity and collagen deposition .

Case Study: Amyloidosis

Another investigation assessed the efficacy of this compound in patients with lichen amyloidosis and macular amyloidosis. The results indicated that topical application not only reduced clinical symptoms but also normalized epidermal structure, suggesting a restorative effect on skin integrity .

The biological activity of this compound can be attributed to several mechanisms:

- Retinoic Acid Receptor Agonism : this compound acts as an agonist for retinoic acid receptors, influencing gene expression related to skin health and repair .

- Fibroblast Modulation : It enhances fibroblast proliferation and activity, leading to increased collagen production essential for wound healing.

- Antioxidant Properties : As a derivative of vitamin E, it possesses antioxidant capabilities that protect skin cells from oxidative stress.

Data Tables

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Sakyo et al. (1991) | General tissue repair | Topical this compound | Enhanced collagen synthesis |

| Clinical Trial (Sclerosis) | Systemic sclerosis | Topical this compound | Reduced skin thickening |

| Clinical Study (Amyloidosis) | Lichen & macular amyloidosis | Topical this compound | Reduced symptoms; normalized epidermal structure |

Propiedades

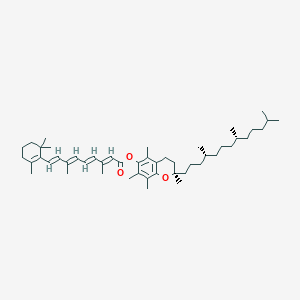

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-49-2, 40516-48-1 | |

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.